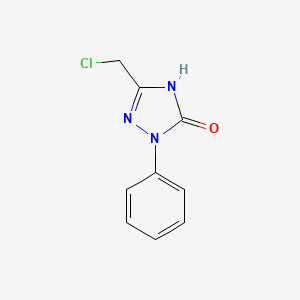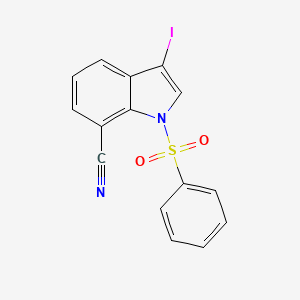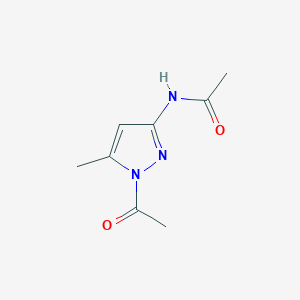
5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one with chloromethylating agents. One common method is the reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to ensure high yield and purity. Continuous flow reactors offer better control over reaction conditions, leading to improved safety, yield, and selectivity compared to traditional batch reactors .
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azide, thiocyanate, or ether derivatives.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Materials Science: The compound is used in the development of polymers and materials with specific properties, such as fluorescence or conductivity.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with biological targets through its chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes . The compound’s triazole ring can also interact with metal ions, affecting their biological functions .
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)isoxazoles: These compounds have similar chloromethyl groups but differ in the heterocyclic ring structure.
5-(Chloromethyl)furfural: This compound shares the chloromethyl group but has a furan ring instead of a triazole ring.
Uniqueness
5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to its triazole ring, which imparts specific chemical properties and reactivity. The presence of the phenyl group also enhances its stability and potential for various applications compared to other chloromethyl compounds .
Propiedades
Número CAS |
42284-57-1 |
|---|---|
Fórmula molecular |
C9H8ClN3O |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2-phenyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H8ClN3O/c10-6-8-11-9(14)13(12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,14) |
Clave InChI |
CRKGRWZXOLIVGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)NC(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)






![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)




![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
